molecular formula C18H22N2O2S B5371367 N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No. B5371367
M. Wt: 330.4 g/mol
InChI Key: QTMKLFSJAVHCMP-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as MSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MSB is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. In

Mechanism of Action

N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. As a result, the concentration of carbon dioxide in the body increases, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These include:
- Increased levels of carbon dioxide in the body
- Decreased levels of bicarbonate in the blood
- Increased acidity in the blood
- Decreased respiration rate
- Increased blood pressure
- Decreased cardiac output
- Reduced cerebral blood flow

Advantages and Limitations for Lab Experiments

N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. Additionally, this compound is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to the use of this compound in lab experiments. One major limitation is that it can have significant physiological effects, which can make it difficult to interpret experimental results. Additionally, this compound is not selective for a particular isoform of carbonic anhydrase, which can make it challenging to study the role of specific isoforms in physiological processes.

Future Directions

There are several future directions for research on N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One area of interest is the role of carbonic anhydrase in cancer. Carbonic anhydrase is overexpressed in many types of cancer, and inhibiting this enzyme has been shown to have antitumor effects. This compound could be a valuable tool for studying the role of carbonic anhydrase in cancer and developing new cancer therapies.
Another area of interest is the development of more selective inhibitors of carbonic anhydrase. This compound is not selective for a specific isoform of carbonic anhydrase, which can make it challenging to study the role of specific isoforms in physiological processes. Developing more selective inhibitors could help researchers better understand the role of individual isoforms in various physiological processes.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential use in scientific research. This compound has several advantages for use in lab experiments, including its potency and specificity for carbonic anhydrase. However, it also has some limitations, including its significant physiological effects and lack of selectivity for specific isoforms of carbonic anhydrase. Future research on this compound could help us better understand the role of carbonic anhydrase in various physiological processes and develop new therapies for cancer and other diseases.

Synthesis Methods

N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine to form the intermediate N,N-diethyl-4-methylbenzenesulfonamide. This intermediate is then reacted with benzoyl chloride to form N,N-diethyl-N'-benzoyl-4-methylbenzenesulfonamide, which is finally treated with ammonium carbonate to yield this compound.

Scientific Research Applications

N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been widely used as a research tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. It plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound can help researchers better understand the role of this enzyme in these processes.

properties

IUPAC Name

N,N-diethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-4-20(5-2)18(16-9-7-6-8-10-16)19-23(21,22)17-13-11-15(3)12-14-17/h6-14H,4-5H2,1-3H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMKLFSJAVHCMP-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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